tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate
Description
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate (hereafter referred to as Compound A) is a key intermediate in the synthesis of AZD5718, a clinical-stage drug targeting 5-lipoxygenase-activating protein (FLAP) for the treatment of coronary artery disease . Structurally, Compound A features a pyrazolo[1,5-a]pyrazine core with a fused tetrahydropyrazine ring, a carbonyl group at position 4, and a tert-butyl carbamate (Boc) protective group at position 2. Its synthesis involves cyclization of methyl 1-(2-bromoethyl)-4-[(tert-butoxycarbonyl)amino]-1H-pyrazole-5-carboxylate under basic conditions (ammonia hydrate in MeCN, 90°C), yielding the bicyclic intermediate in 89% purity after HCl-mediated Boc deprotection .
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-7-6-13-15-5-4-12-9(16)8(7)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,17) |
InChI Key |
ISKGFADPAQCVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=O)NCCN2N=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Boc Protection
The tert-butyl carbamate (Boc) group is introduced via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, N-Boc-D-serine reacts with benzylamine in ethyl acetate, mediated by N-methylmorpholine (NMM) and isobutyl chlorocarbonate, to form Boc-protected intermediates . Optimal conditions include:
This method achieves yields >90% after crystallization .
Coupling Reactions with Carbodiimide Reagents
Carbodiimide-mediated couplings are widely employed for amide bond formation. A representative synthesis involves reacting 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine with Boc-protected carboxylic acids using EDC/HOBt :
| Reagent | Equivalents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDC·HCl | 1.2–1.5 | DCM/DMF | 0–25°C | 71–86% |
| HOBt | 1.0–1.2 | DMF | RT | 82% |
| DIPEA | 3.0–5.0 | Acetonitrile | 65–70°C | 81% |
Key Observations :
-
DMF enhances solubility but requires post-reaction extraction to remove residuals .
-
DIPEA as a base minimizes side reactions, improving yields to >80% .
-
Lower temperatures (0–5°C) reduce racemization in chiral intermediates .
Cyclocondensation for Pyrazolo-Pyrazine Core
The pyrazolo[1,5-a]pyrazine core is constructed via cyclocondensation of β-keto esters with hydrazines. A one-pot method using CuI/DIPEA in DMF achieves 95% yield in 5 minutes :
-
Reactants : tert-Butyl 4-propioloylpiperazine-1-carboxylate + aryl azides.
-
Catalyst : 10 mol% CuI.
Advantages :
Deprotection and Functionalization
Final deprotection of the Boc group is achieved with acidic or silylating agents:
-
TMSI/BSA : 0.2–1.4 equivalents in MeCN/DCM at −10–25°C, achieving full conversion .
-
TFA/DCM : 1.0–2.0 equivalents, 0–10°C, yielding free amines in >90% purity .
Critical Parameters :
-
Excess TMSI (>1.2 eq) ensures complete deprotection but requires careful quenching .
-
Solvent choice (MeCN vs. DCM) impacts reaction rate and byproduct formation .
Crystallization and Purification
Final products are purified via solvent-based crystallization:
-
Hexane/EtOAc (8:1) : Removes polar impurities, yielding >93% pure product .
-
Ethanol/water : Effective for azide-containing intermediates, reducing residual catalysts .
Spectroscopic Characterization
1H NMR (CDCl₃) :
13C NMR (CDCl₃) :
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Limitations |
|---|---|---|---|---|
| Nucleophilic Boc | 90–93% | >95% | High | Epimerization risk |
| EDC/HOBt coupling | 71–86% | 85–95% | Moderate | Solvent removal required |
| CuI-mediated click | 95–98% | >95% | High | Limited to azide inputs |
Industrial-Scale Considerations
Patent WO2014200786A1 details a scalable process for analogous intermediates :
-
Batch Size : Up to 172.0 g of K₂CO₃ in 400 mL solvent.
-
Agitation : 48–53°C for 3–6 hours ensures complete reaction.
Emerging Methodologies
Chemical Reactions Analysis
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate has several scientific research applications, including :
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with proteins and enzymes.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Compound B : (S)-3-(7-Methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)azetidine-1-carboxylate
- Structural Differences : Incorporates a 7-methyl group, a 5-(4-trifluoromethylphenyl) substituent, and an azetidine ring at position 3.
- Synthesis : Prepared via Negishi coupling (Pd(dba)₂/CPhos catalyst) with a 52% yield .
- Relevance : Demonstrates the utility of cross-coupling reactions to introduce aryl and heterocyclic substituents for enhanced target binding.
- Compound C: (R)-6-Isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Structural Differences: Features a 6-isopropyl group and a 3-(4-tetrahydroquinoline-carbonylphenyl) substituent. Synthesis: Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst) followed by Boc deprotection (HCl/dioxane), yielding 43% after purification .
Pyrazolo[1,5-a]pyrimidine Analogues
- Compound D: tert-Butyl 5-(4'-Aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Core Variation: Pyrazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrazine. Synthesis: Suzuki coupling (PdCl₂·dppf catalyst) with 93% yield, highlighting the role of boronic esters in cross-coupling .
Compound E : tert-Butyl 3-Bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-ylcarbamate
Physicochemical Properties
Biological Activity
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16N4O3
- Molar Mass : 252.27 g/mol
- CAS Number : 2041076-40-6
The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various molecular targets.
Anti-inflammatory Effects
Compounds featuring the pyrazolo framework have been investigated for their anti-inflammatory properties. For example, certain derivatives have shown IC50 values as low as 0.013 μM against human IKK-2, indicating strong inhibition of inflammatory pathways . This suggests that this compound may also possess similar anti-inflammatory capabilities.
The biological activity of this compound likely involves interactions with key enzymes and receptors involved in disease processes. The inhibition of specific targets such as pro-inflammatory cytokines and enzymes like COX and sEH has been documented for related compounds . These interactions may reduce inflammatory responses and modulate immune functions.
Neuroprotective Effects
In a study focused on neuroprotection against amyloid-beta toxicity in astrocytes, compounds structurally related to this compound demonstrated a reduction in TNF-alpha levels and free radicals . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Another area of interest is the anticancer potential of pyrazolo derivatives. Research has indicated that certain compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation.
Comparative Analysis
Q & A
Basic: How can the synthesis of tert-butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate be optimized for higher yield and purity?
Answer:
Optimization requires meticulous control of reaction parameters:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance reactivity while minimizing side reactions .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) or acid/base catalysts improve regioselectivity during cyclization steps .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching to avoid over-functionalization .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product from byproducts like unreacted intermediates .
Basic: What spectroscopic and computational methods are recommended for structural characterization of this compound?
Answer:
A multi-modal approach ensures accurate structural elucidation:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with DEPT-135 confirming CH/CH groups in the tetrahydropyrazine ring .
- Mass spectrometry (HRMS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic pyrazolo-pyrazine core .
- DFT calculations : Predict vibrational modes (IR) and electronic properties (UV-Vis) for cross-validation with experimental data .
Advanced: How can computational tools resolve discrepancies in biological activity data across different assays?
Answer:
Contradictions in bioactivity (e.g., varying IC values) arise from assay conditions or target flexibility. Mitigation strategies include:
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify key interactions (hydrogen bonds, hydrophobic contacts) that explain potency variations .
- MD simulations : Assess conformational stability of the compound-receptor complex under physiological conditions (pH 7.4, 310 K) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to isolate assay-specific artifacts .
Table 1 : Example of activity discrepancies and computational resolution for analogs:
| Compound Analog | Assay Type | IC (nM) | Key Interaction Identified via Docking |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | 120 ± 15 | Hydrogen bond with hinge region |
| Triazolo-pyrimidine | Cell proliferation | 450 ± 50 | Reduced membrane permeability |
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Answer:
Rational design focuses on modifying key functional groups:
- Lipophilicity adjustment : Introduce tert-butyl or fluorinated groups to improve bioavailability while balancing LogP (optimal range: 2–5) .
- Metabolic stability : Replace labile esters (e.g., acetates) with carbamates or ethers to resist hepatic hydrolysis .
- Solubility enhancement : Incorporate hydroxymethyl or PEG-like side chains to increase aqueous solubility (>50 µM) .
- In silico ADMET profiling : Tools like SwissADME predict permeability (Caco-2), cytochrome P450 inhibition, and hERG liability early in design .
Advanced: How can reaction path search methods improve the scalability of multi-step syntheses?
Answer:
Computational reaction path algorithms (e.g., artificial force-induced reaction, AFIR) streamline scalability:
- Pathway optimization : Identify energetically favorable intermediates and transition states to reduce side reactions .
- Solvent/catalyst screening : Machine learning models predict optimal combinations (e.g., DCM with DBU for carbamate formation) .
- Flow chemistry integration : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Basic: What are common pitfalls in interpreting NMR data for this compound’s tautomeric forms?
Answer:
The pyrazolo-pyrazine core exhibits tautomerism, leading to misinterpretation:
- Dynamic NMR : Use variable-temperature H NMR to detect coalescence points, confirming equilibrium between keto-enol forms .
- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to distinguish between N-H (δ 8–10 ppm) and carbonyl protons (δ 160–170 ppm in C) .
- Deuterium exchange : Treat with DO to identify exchangeable protons in enolic OH groups .
Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?
Answer:
- Steric effects : The tert-butyl group directs electrophilic substitution to the less hindered C-5 position of the pyrazine ring .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro) activate the pyrazole ring for nucleophilic attack at C-3 .
- Case study : Formylation at C-3 (via Vilsmeier-Haack reaction) proceeds efficiently due to the electron-rich pyrazole nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
